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Abstract

ER-27319 is a synthetic, acridone-derived small molecule inhibitor of Spleen Tyrosine Kinase
(Syk).[1][2] Primarily characterized in the late 1990s, it demonstrates potent and selective
inhibition of mast cell activation mediated by the high-affinity IgE receptor, FceRI1.[3][4] By
specifically targeting the activation of Syk downstream of this receptor, ER-27319 effectively
abrogates the release of key allergic and inflammatory mediators, including histamine,
arachidonic acid, and tumor necrosis factor-alpha (TNF-a).[3][5] This technical guide provides a
comprehensive overview of the available preclinical data on ER-27319, including its
mechanism of action, in vitro efficacy, and selectivity. While detailed in vivo, pharmacokinetic,
and clinical data are not readily available in the public domain, this document consolidates the
foundational knowledge on this important research compound.

Introduction

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the
signaling cascades of various immune receptors, including the B-cell receptor (BCR) and the
high-affinity IgE receptor (FceRI) on mast cells.[2] Upon antigen-mediated cross-linking of IgE
bound to FceRlI, Syk is recruited to the phosphorylated immunoreceptor tyrosine-based
activation motifs (ITAMs) of the receptor's y-chains, leading to its activation.[2] Activated Syk
then phosphorylates a cascade of downstream signaling molecules, culminating in mast cell
degranulation and the release of pro-inflammatory mediators.[3] Given its critical role in the
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allergic response, Syk has been a key target for the development of anti-inflammatory and anti-
allergic therapeutics.

ER-27319, with the chemical name [3,4-dimethyl-10(-3-aminopropyl)-9-acridone oxalate],
emerged as a selective inhibitor of this pathway, demonstrating a unique mechanism of action
that differentiates it from other kinase inhibitors.[4]

Mechanism of Action

ER-27319 exerts its inhibitory effects through a highly specific mechanism targeting the FceRI-
mediated activation of Syk in mast cells.[3][5] Unlike many kinase inhibitors that compete with
ATP for binding to the kinase's active site, ER-27319 appears to interfere with the initial
activation of Syk.[6]

Key features of its mechanism include:

o Selective Inhibition of FceRIy-ITAM-Mediated Syk Activation: ER-27319 specifically inhibits
the tyrosine phosphorylation of Syk that is induced by the phosphorylated ITAM of the FceRl
y subunit.[3][5]

» No Effect on Lyn Kinase or FceRIl Phosphorylation: The compound does not inhibit the
activity of Lyn kinase, the Src family kinase responsible for the initial phosphorylation of the
FceRI ITAMs, nor does it affect the phosphorylation of the receptor itself.[3]

o Specificity for Mast Cell Syk Activation: ER-27319 does not inhibit the phosphorylation of Syk
induced by the phospho-Igf3 ITAM in B cells, nor does it affect the anti-CD3-induced
phosphorylation of the related kinase ZAP-70 in Jurkat T-cells.[3][5] This highlights its
selectivity for the FceRI signaling pathway in mast cells.

» Downstream Signaling Blockade: By preventing the activation of Syk, ER-27319
consequently inhibits the phosphorylation of downstream effector molecules such as
phospholipase C-yl (PLC-y1).[3] This leads to the suppression of inositol phosphate
generation, intracellular calcium mobilization, and the release of arachidonic acid and pro-
inflammatory cytokines like TNF-a.[3][5]

The following diagram illustrates the proposed signaling pathway and the point of intervention
for ER-27319.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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